molecular formula C19H16BrNO3 B11628475 6-bromo-2-oxo-N-(2,4,6-trimethylphenyl)-2H-chromene-3-carboxamide

6-bromo-2-oxo-N-(2,4,6-trimethylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B11628475
M. Wt: 386.2 g/mol
InChI Key: ABEHYBQIOKJIQE-UHFFFAOYSA-N
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Description

6-bromo-2-oxo-N-(2,4,6-trimethylphenyl)-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-oxo-N-(2,4,6-trimethylphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One possible synthetic route could start with the bromination of a suitable chromene precursor, followed by the introduction of the carboxamide group through amide bond formation. Reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-oxo-N-(2,4,6-trimethylphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to remove the bromine atom or reduce the carbonyl group.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions would vary depending on the desired transformation, including factors like temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group in place of the bromine atom.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems, including potential antimicrobial or anticancer properties.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Exploring its use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-2-oxo-N-(2,4,6-trimethylphenyl)-2H-chromene-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2-oxo-2H-chromene-3-carboxamide: Lacks the trimethylphenyl group, which may affect its chemical properties and biological activity.

    2-oxo-N-(2,4,6-trimethylphenyl)-2H-chromene-3-carboxamide:

    6-bromo-2-oxo-2H-chromene-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide, which may alter its solubility and reactivity.

Uniqueness

6-bromo-2-oxo-N-(2,4,6-trimethylphenyl)-2H-chromene-3-carboxamide is unique due to the combination of its bromine atom, chromene core, and trimethylphenyl group. This unique structure may confer specific chemical properties and biological activities that distinguish it from similar compounds.

Properties

Molecular Formula

C19H16BrNO3

Molecular Weight

386.2 g/mol

IUPAC Name

6-bromo-2-oxo-N-(2,4,6-trimethylphenyl)chromene-3-carboxamide

InChI

InChI=1S/C19H16BrNO3/c1-10-6-11(2)17(12(3)7-10)21-18(22)15-9-13-8-14(20)4-5-16(13)24-19(15)23/h4-9H,1-3H3,(H,21,22)

InChI Key

ABEHYBQIOKJIQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)C

Origin of Product

United States

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